Tubotaiwine

Description

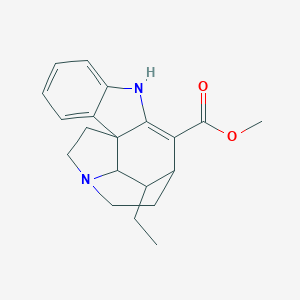

Structure

2D Structure

3D Structure

Properties

CAS No. |

6711-69-9 |

|---|---|

Molecular Formula |

C20H24N2O2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1 |

InChI Key |

RLAKWLFUMAABBE-STJTYLQHSA-N |

Canonical SMILES |

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC |

Appearance |

Powder |

Synonyms |

condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester dihydrocondylocarpine tubotaiwin tubotaiwine |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Tubotaiwine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of significant pharmacological interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antihypertensive, analgesic, and antiparasitic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to serve as a foundational resource for ongoing and future research.

Biological Activities and Putative Mechanisms of Action

This compound exhibits a range of biological effects, suggesting multiple mechanisms of action. The primary activities reported include antihypertensive, analgesic, antiplasmodial, and antileishmanial effects.

Antihypertensive Activity

This compound has demonstrated a significant protective effect against cadmium-induced hypertension in rat models. The proposed mechanism involves the mitigation of oxidative stress, reduction of arterial stiffness, and promotion of vascular remodeling.[1]

Analgesic Activity

The analgesic properties of this compound are thought to be mediated through its interaction with adenosine (B11128) receptors. While the precise nature of this interaction (agonist or antagonist) and the specific receptor subtypes involved are not yet fully elucidated, it is suggested that this compound modulates adenosinergic signaling pathways, which are known to play a crucial role in pain perception.

Antiparasitic Activity

This compound has shown activity against Plasmodium falciparum and selective activity against Leishmania infantum. The putative mechanisms for its antiparasitic action are multifaceted and may include:

-

Interference with Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in parasite replication, transcription, or translation.

-

Induction of Oxidative Stress: Disruption of the parasite's redox balance, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

-

Disruption of Ion Homeostasis: Alteration of intracellular ion concentrations, particularly Ca²⁺, which can trigger apoptotic pathways in parasites.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antihypertensive Effects of this compound in Cadmium-Induced Hypertensive Rats

| Parameter | Control | Cadmium (Cd) | Cd + this compound (5 mg/kg) | Cd + this compound (10 mg/kg) |

| Systolic Blood Pressure (mmHg) | 125.4 ± 4.1 | 175.2 ± 5.3 | 148.6 ± 4.9 | 132.1 ± 4.5 |

| Diastolic Blood Pressure (mmHg) | 85.2 ± 3.5 | 128.7 ± 4.8 | 105.3 ± 4.1 | 92.4 ± 3.8 |

| Mean Arterial Pressure (mmHg) | 98.6 ± 3.8 | 144.2 ± 5.1 | 119.7 ± 4.5 | 105.6 ± 4.2 |

Data adapted from a study on cadmium-induced hypertension in rats.[1]

Table 2: Effects of this compound on Markers of Oxidative Stress and Vascular Remodeling in Rat Aortic Tissue

| Parameter | Control | Cadmium (Cd) | Cd + this compound (10 mg/kg) |

| Superoxide (O₂⁻) Production (RLU/mg protein) | 1250 ± 110 | 3850 ± 250 | 1650 ± 150 |

| Malondialdehyde (MDA) (nmol/mg protein) | 1.8 ± 0.2 | 4.5 ± 0.4 | 2.1 ± 0.3 |

| Glutathione (GSH) (µmol/g protein) | 8.2 ± 0.7 | 4.1 ± 0.5 | 7.5 ± 0.6 |

| eNOS Expression (relative to control) | 1.0 | 0.4 ± 0.05 | 0.85 ± 0.07 |

| iNOS Expression (relative to control) | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 |

| MMP-2 Activity (relative to control) | 1.0 | 3.2 ± 0.4 | 1.5 ± 0.2 |

| MMP-9 Activity (relative to control) | 1.0 | 4.1 ± 0.5 | 1.8 ± 0.3 |

Data adapted from a study on cadmium-induced hypertension in rats.[1]

Table 3: Antiparasitic Activity and Adenosine Receptor Affinity of this compound

| Activity | Target | Metric | Value |

| Antiplasmodial Activity | Plasmodium falciparum | IC₅₀ | Data not available |

| Antileishmanial Activity | Leishmania infantum | IC₅₀ | Data not available (reported as "selective activity") |

| Adenosine Receptor Affinity | Adenosine Receptors | Kᵢ | Micromolar range (specific values for subtypes not available) |

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the mechanism of action of this compound.

Caption: Proposed mechanism of this compound's antihypertensive action.

Caption: Putative adenosinergic signaling pathway for this compound's analgesic effect.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the investigation of this compound's mechanism of action.

Determination of Malondialdehyde (MDA) Levels in Biological Samples

This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.

-

Reagents:

-

Trichloroacetic acid (TCA) solution (15% w/v)

-

Thiobarbituric acid (TBA) solution (0.375% w/v in 0.25 M HCl)

-

Butylated hydroxytoluene (BHT) solution (1% w/v in ethanol)

-

MDA standard solution

-

-

Procedure:

-

Homogenize tissue samples or prepare plasma/serum samples.

-

To 100 µL of the sample or standard, add 100 µL of TCA solution and 10 µL of BHT solution to precipitate proteins and prevent further lipid peroxidation.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and add 200 µL of TBA solution.

-

Incubate the mixture at 95-100°C for 60 minutes to form the MDA-TBA adduct.

-

Cool the samples on ice and measure the absorbance at 532 nm using a spectrophotometer.

-

Calculate MDA concentration based on a standard curve generated with known concentrations of MDA.

-

Determination of Reduced Glutathione (GSH) Levels in Biological Samples

This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) enzymatic recycling method.

-

Reagents:

-

5% Metaphosphoric acid (MPA) for deproteination

-

Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)

-

DTNB solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

GSH standard solution

-

-

Procedure:

-

Homogenize tissue samples or prepare other biological fluids.

-

Deproteinate the sample by adding two volumes of cold 5% MPA to one volume of sample, vortex, and centrifuge at >1,000 x g for 5 minutes.

-

Collect the supernatant.

-

In a 96-well plate, add 50 µL of the deproteinated sample or GSH standard.

-

Add 50 µL of DTNB solution to each well.

-

Add 50 µL of GR solution to each well.

-

Initiate the reaction by adding 50 µL of NADPH solution to each well.

-

Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoate) at 405-414 nm over several minutes using a microplate reader.

-

Calculate the GSH concentration from the rate of reaction compared to a GSH standard curve.

-

Determination of MMP-2 and MMP-9 Activity by Gelatin Zymography

-

Reagents:

-

Tris-Glycine-SDS sample buffer (non-reducing)

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

Tris-Glycine running buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., Tris buffer containing CaCl₂, ZnCl₂, and Brij 35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

-

-

Procedure:

-

Extract proteins from aortic tissue samples in a non-denaturing lysis buffer.

-

Determine protein concentration of the extracts.

-

Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

-

Perform polyacrylamide gel electrophoresis (PAGE) on gelatin-containing gels.

-

After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes to remove SDS and allow enzymes to renature.

-

Incubate the gel in developing buffer at 37°C for 12-48 hours to allow for gelatin degradation by MMPs.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.

-

Quantify band intensity using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights.

-

Conclusion

The available evidence suggests that this compound is a promising natural product with multiple mechanisms of action. Its antihypertensive effects are the most well-characterized to date, with a clear link to the mitigation of oxidative stress and improvement of vascular health. The analgesic and antiparasitic activities warrant further investigation to elucidate the specific molecular targets and signaling pathways involved. Future research should focus on determining the specific binding affinities of this compound for adenosine receptor subtypes and its precise IC₅₀ values against various parasite strains. Such data will be invaluable for the rational design and development of novel therapeutics based on the this compound scaffold.

References

Tubotaiwine and its Congeners: Exploring the Cardiovascular Potential of Aspidosperma Alkaloids

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tubotaiwine (B1253118), a monoterpenoid indole (B1671886) alkaloid from the Aspidosperma genus, has emerged as a compound of interest in cardiovascular research. While direct studies on this compound are in nascent stages, a growing body of evidence on related alkaloids and crude extracts from Aspidosperma species points towards significant cardiovascular activity. This technical guide synthesizes the current understanding of the cardiovascular effects of this compound and its congeners, focusing on their potential as antihypertensive, vasorelaxant, and anti-arrhythmic agents. We delve into the putative mechanisms of action, including interactions with ion channels and adrenergic receptors, and touch upon a potential role in cardiomyocyte differentiation. This document aims to provide a comprehensive resource for researchers, outlining key experimental findings, proposing signaling pathways, and detailing relevant experimental protocols to guide future investigations into this promising class of natural compounds.

Introduction

The quest for novel cardiovascular therapeutics has led researchers to explore the rich chemical diversity of the plant kingdom. The Aspidosperma genus, a source of numerous structurally complex indole alkaloids, has a history of use in traditional medicine for treating a variety of ailments. Among these alkaloids, this compound has garnered attention for its potential biological activities. Although research specifically focused on the cardiovascular effects of this compound is limited, studies on extracts from Aspidosperma species and closely related alkaloids like aspidospermine (B1204331) provide a compelling rationale for its investigation.

This guide consolidates the available preclinical data, offering a framework for understanding the potential cardiovascular pharmacology of this compound and its chemical relatives. We will examine the evidence for their effects on blood pressure and vascular tone, explore the likely molecular targets and signaling pathways, and provide an overview of the experimental methodologies employed in this area of research.

Antihypertensive and Vasorelaxant Effects

Preclinical studies have consistently demonstrated the blood pressure-lowering and vasorelaxant properties of extracts from various Aspidosperma species. These effects are attributed to the rich alkaloid content of these plants.

In Vivo Antihypertensive Activity

A key piece of direct evidence for this compound's cardiovascular effects comes from a study on cadmium-induced hypertension in rats. In this model, this compound was shown to significantly reduce both systolic and diastolic blood pressure at doses of 2.5, 5, and 10 mg/kg. Furthermore, extracts from several Aspidosperma species, known to contain a variety of indole alkaloids, have also exhibited significant hypotensive effects in animal models.

Vasorelaxant Properties

The antihypertensive effects of Aspidosperma alkaloids are believed to be at least partially mediated by their ability to induce vasorelaxation. Studies on isolated rat mesenteric rings have shown that ethanolic extracts from the stem bark of Aspidosperma tomentosum can induce vasorelaxation. The proposed mechanism for this effect involves the blockade of Ca²⁺ channels and the inhibition of Ca²⁺ mobilization from intracellular stores.

Table 1: Summary of Cardiovascular Effects of Aspidosperma Alkaloids and Extracts

| Compound/Extract | Model System | Observed Effect | Putative Mechanism |

| This compound | Cadmium-induced hypertensive rats | Significant reduction in systolic and diastolic blood pressure | Not elucidated |

| A. tomentosum extract | Isolated rat mesenteric rings | Vasorelaxation | Blockade of Ca²⁺ channels and inhibition of intracellular Ca²⁺ mobilization |

| Aspidosperma spp. extracts | Various animal models | Hypotensive effects | α-adrenergic receptor blockade, diuretic effects |

| Aspidospermine | Urogenital tissues | Adrenergic blocking activity | α-adrenergic receptor antagonism |

| Quebrachamine | Urogenital tissues | Adrenergic blocking activity | α-adrenergic receptor antagonism |

| Yohimbine | Various systems | α2-adrenergic receptor blocker | α2-adrenergic receptor antagonism |

Putative Mechanisms of Action and Signaling Pathways

Based on the available data for this compound and its congeners, two primary signaling pathways are implicated in their cardiovascular effects: modulation of calcium signaling and antagonism of adrenergic receptors.

Calcium Channel Modulation

The vasorelaxant effects observed with Aspidosperma extracts strongly suggest an interaction with voltage-gated calcium channels in vascular smooth muscle cells. Inhibition of these channels would reduce calcium influx, leading to smooth muscle relaxation and a decrease in peripheral resistance.

Caption: Putative mechanism of vasorelaxation by this compound via inhibition of voltage-gated calcium channels.

Adrenergic Receptor Antagonism

Several alkaloids from Aspidosperma, including aspidospermine and yohimbine, are known to act as α-adrenergic receptor blockers.[1] This antagonism would counteract the vasoconstrictive effects of endogenous catecholamines like norepinephrine, contributing to a reduction in blood pressure.

Caption: Proposed adrenergic receptor antagonism by this compound leading to reduced vasoconstriction.

Potential Role in Cardiomyocyte Differentiation

An intriguing and distinct area of research for this compound is its potential involvement in the differentiation of pluripotent stem cells into cardiomyocytes. While the specific role of this compound in this process has not been elucidated, the Wnt signaling pathway is a well-established, key regulator of cardiogenesis. The temporal modulation of Wnt signaling is critical for guiding stem cells towards a cardiac lineage.

References

Tubotaiwine: A Technical Guide to its Pharmacological Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid isolated from various plant species, including those of the Apocynaceae family.[1] Its complex chemical structure has made it a subject of interest in synthetic chemistry. Beyond its synthesis, emerging research has highlighted a spectrum of biological activities, positioning this compound as a promising lead compound for therapeutic development.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, focusing on its known biological effects, putative mechanisms of action, and relevant experimental data. The information is intended to serve as a foundational resource for researchers seeking to further elucidate the molecular interactions and signaling pathways modulated by this alkaloid.

Pharmacological Properties and Biological Activities

This compound has demonstrated a range of biological activities, primarily centered on its antiparasitic, analgesic, and cardiovascular-protective effects.[2][3]

2.1 Antiparasitic Activity this compound has shown efficacy against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania infantum (the causative agent of leishmaniasis).[2][4] This activity suggests its potential as a scaffold for the development of new antiparasitic drugs.

2.2 Analgesic Activity In vivo studies in animal models have confirmed the analgesic properties of this compound.[4][5] The alkaloid demonstrated activity in the abdominal constriction test in mice, a common screening method for analgesic compounds.[4] This effect is linked to its interaction with specific neuroreceptors.

2.3 Cardiovascular Effects Research indicates that this compound may have beneficial effects on the cardiovascular system, particularly in the context of hypertension.[3] In rat models of cadmium-induced hypertension, this compound was shown to regulate systolic, diastolic, and mean arterial blood pressure.[3] It also appears to mitigate arterial stiffness and promote favorable vascular remodeling.[3][]

Putative Mechanisms of Action

While detailed mechanistic studies are still limited, current evidence allows for the postulation of several mechanisms through which this compound exerts its pharmacological effects.[2]

3.1 Antiparasitic Mechanism The precise mechanism of this compound's antiparasitic action is not fully elucidated, but it is hypothesized to involve one or more of the following pathways[2]:

-

Interference with Nucleic Acid and Protein Synthesis : The alkaloid may inhibit essential enzymes involved in parasite replication, transcription, or translation.

-

Induction of Oxidative Stress : this compound could disrupt the redox balance within the parasite, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell damage.

-

Disruption of Ion Homeostasis : It may alter intracellular ion concentrations, such as Ca²⁺, which can trigger apoptotic pathways in parasites.

3.2 Analgesic Mechanism The analgesic effects of this compound are primarily attributed to its interaction with adenosinergic and opioid systems.[2][4]

-

Adenosine (B11128) Receptor Modulation : this compound exhibits affinity for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃) in the micromolar range.[4][] It may act as an agonist or antagonist at these receptors. Activation of A₁ receptors, in particular, is known to produce analgesic effects by inhibiting neuronal activity and modulating the release of neurotransmitters like glutamate (B1630785) and substance P.[2]

-

Opioid Receptor Interaction : this compound has also been shown to bind to opiate receptors, which is consistent with its observed analgesic activity.[4]

3.3 Cardiovascular Mechanism In models of cadmium-induced hypertension, this compound's protective effects appear to be multifactorial[3][]:

-

Inhibition of Oxidative Stress : The compound mitigates oxidative stress within the vasculature.[3]

-

Modulation of Vascular Enzymes : It reverses the cadmium-mediated decrease in endothelial nitric oxide synthase (eNOS) and the increase in inducible nitric oxide synthase (iNOS) expression.[] Furthermore, it suppresses the cadmium-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes involved in vascular remodeling.[]

-

Structural Vascular Remodeling : Treatment with this compound has been shown to reduce the number of smooth muscle cells and decrease collagen content while promoting elastin (B1584352) content in aortic artery walls, thereby reducing arterial stiffness.[]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities and biological activities of this compound.

| Target/Assay | Ligand/Compound | Value | Units | Source(s) |

| Opiate Receptor Binding | This compound | 1.65 ± 0.81 | Kᵢ (µM) | [4] |

| Adenosine Receptor Binding | This compound | Micromolar Range | Kᵢ (µM) | [4][] |

| Leishmania infantum Activity | This compound | Selective Activity | - | [4] |

| Analgesic Activity (mice) | This compound | Active | In Vivo | [4][5] |

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and a general experimental workflow relevant to the pharmacological study of this compound.

Caption: Putative analgesic mechanism of this compound via adenosine receptor modulation.

Caption: Proposed mechanism for this compound's cardiovascular protective effects.

Caption: General experimental workflow for pharmacological evaluation of this compound.

Key Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the evaluation of this compound's pharmacological properties. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

6.1 Protocol: Receptor Binding Affinity Assay (Competitive Binding)

-

Objective : To determine the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., adenosine A₁ receptor).

-

Materials :

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors) with known affinity (Kₔ).

-

This compound stock solution.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology :

-

Preparation : Prepare serial dilutions of this compound in the assay buffer.

-

Incubation : In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kₔ), and varying concentrations of this compound.

-

Total and Non-specific Binding : Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled standard ligand).

-

Equilibration : Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Harvesting : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

6.2 Protocol: In Vivo Acetic Acid-Induced Writhing Test (Analgesia)

-

Objective : To evaluate the peripheral analgesic activity of this compound in mice.

-

Materials :

-

Male Swiss albino mice (20-25 g).

-

This compound solution in a suitable vehicle (e.g., saline with 1% Tween 80).

-

Positive control (e.g., Indomethacin, 10 mg/kg).

-

Vehicle control.

-

0.6% (v/v) acetic acid solution.

-

-

Methodology :

-

Acclimatization : Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the mice overnight with free access to water.

-

Grouping : Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).

-

Administration : Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Writhing : After a set pre-treatment time (e.g., 30 minutes for i.p.), administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.

-

Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching of the abdomen with a subsequent extension of the hind limbs) over a 20-minute period.

-

Data Analysis : Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols provided are generalized and should be adapted and validated according to institutional guidelines and safety procedures. This compound is a research compound and is not approved for human use.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:6711-69-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Studies on the Effects of Tubotaiwine: A Technical Guide

Disclaimer: Direct experimental data on the bioactivity of Tubotaiwine is limited in the publicly available scientific literature. This guide synthesizes the current understanding based on the activities of related indole (B1671886) alkaloids and provides established in-vitro protocols that can be adapted for the investigation of this compound. This document is intended as a foundational resource to stimulate and guide future research.

Introduction

This compound is a monoterpenoid indole alkaloid with a complex chemical structure. Alkaloids within this class, particularly those isolated from species like Voacanga africana, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Cell-based in-vitro assays are critical for the initial screening and characterization of the bioactivity of natural products like this compound, offering valuable insights into potential therapeutic efficacy and mechanisms of action at a cellular level.[1] This technical guide provides a consolidated overview of putative mechanisms, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate in-vitro research on this compound.

Data Presentation: Biological Activities of this compound and Related Indole Alkaloids

Quantitative data on the specific in-vitro effects of this compound are not widely available. However, studies on related indole alkaloids provide a basis for potential areas of investigation.

| Alkaloid | Biological Activity | Cell Line/Target | IC₅₀ | Reference |

| This compound | Antiplasmodial | Plasmodium falciparum (3D7) | 2.6 µM | |

| This compound | Antileishmanial | Leishmania infantum (MHOM/MA/67/ITMAP-263) | 16.1 µM | |

| This compound | Adenosine Receptor Affinity | A₁ | 1.8 µM | |

| This compound | Adenosine Receptor Affinity | A₂ₐ | >10 µM | |

| This compound | Adenosine Receptor Affinity | A₃ | 2.1 µM | |

| Tabersonine | Cytotoxicity | A549 (Lung Carcinoma) | 4.8 ± 0.4 µg/mL | [1] |

Experimental Protocols

The following are detailed protocols for key in-vitro experiments that can be adapted to study the effects of this compound.

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.[1]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

-

MTT Addition: After the treatment incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.[1]

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[1]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a positive control (LPS only) and a negative control (medium only).[1]

-

Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant.[1]

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[1]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.[1]

-

Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control and calculate the IC₅₀ value.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Putative Mechanism of Action for Anti-parasitic Effects

References

Tubotaiwine's Affinity for Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered interest for its potential therapeutic effects, including analgesic properties.[1] Preliminary research suggests that these effects may be mediated, at least in part, through interaction with the adenosinergic system.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's affinity for adenosine (B11128) receptors. While quantitative binding data remains elusive in publicly accessible literature, this document outlines the putative mechanisms, details the experimental protocols required to elucidate these interactions, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and its potential as a modulator of adenosine receptors.

Introduction to this compound and Adenosine Receptors

This compound is a naturally occurring alkaloid with a complex chemical structure that has been the subject of synthetic chemistry efforts.[1] Its reported biological activities include antiplasmodial, antileishmanial, and notable analgesic effects.[1] The analgesic properties, in particular, have led to the hypothesis that this compound may interact with adenosine receptors, which are well-established regulators of pain perception.[1]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[2] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP levels.[3] Modulation of these receptors, particularly the A₁ receptor, is known to produce analgesic effects by inhibiting neuronal activity.[1]

Quantitative Data on this compound's Affinity for Adenosine Receptors

A thorough review of the current scientific literature reveals a notable absence of specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) detailing the binding affinity of this compound for the different adenosine receptor subtypes. While some sources suggest an affinity in the micromolar range, concrete experimental values from radioligand binding assays or functional assays are not publicly available at this time.[4] The following table is provided as a template for researchers to populate as data becomes available.

| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| A₁ | This compound | Binding | Data not available | Data not available | - | |

| Functional | - | - | Data not available | |||

| A₂ₐ | This compound | Binding | Data not available | Data not available | - | |

| Functional | - | - | Data not available | |||

| A₂ₑ | This compound | Binding | Data not available | Data not available | - | |

| Functional | - | - | Data not available | |||

| A₃ | This compound | Binding | Data not available | Data not available | - | |

| Functional | - | - | Data not available |

Experimental Protocols

To determine the binding affinity and functional activity of this compound at adenosine receptors, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized method to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype (e.g., A₁).

Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from an adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CHA for A₁, [³H]CGS 21680 for A₂ₐ).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a final concentration that yields adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

A range of concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

-

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Tubotaiwine's Impact on Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated a range of biological activities, including analgesic and anti-parasitic effects.[1] Emerging research indicates that a key mechanism underpinning its therapeutic potential may be its ability to modulate oxidative stress. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on oxidative stress pathways, offering a valuable resource for researchers and professionals in drug development.

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[2][3] this compound has shown promise in mitigating the detrimental effects of oxidative stress, as evidenced by its activity in preclinical models.[4]

This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in oxidative stress and the potential, though not yet directly proven, role of the Nrf2 pathway in the action of this compound.

Data Presentation: The Effects of this compound on Oxidative Stress Markers

While specific quantitative data from dose-response studies are limited in the currently available literature, a key study investigating the protective effects of this compound in a rat model of cadmium-induced hypertension provides significant qualitative insights. The following tables summarize the observed effects of this compound on various markers of oxidative stress.

Table 1: Effect of this compound on Markers of Oxidative Damage in Cadmium-Exposed Rats

| Biomarker | Method of Action | Observed Effect of this compound Treatment | Reference |

| Superoxide (B77818) Anion (O2-) | A primary reactive oxygen species that can damage cellular components. | Reversed the cadmium-induced increase in O2- levels. | [4] |

| Malondialdehyde (MDA) | A marker of lipid peroxidation, indicating damage to cell membranes. | Reversed the cadmium-induced increase in MDA levels. | [4] |

| Protein Carbonyl | A marker of protein oxidation, indicating damage to proteins. | Reversed the cadmium-induced increase in protein carbonyl levels. | [4] |

| Urinary Nitrate/Nitrite | Indirect markers of nitric oxide (NO) metabolism, which can be affected by oxidative stress. | Reversed the cadmium-induced increase in urinary nitrate/nitrite levels. | [4] |

Table 2: Effect of this compound on Antioxidant Defense Markers in Cadmium-Exposed Rats

| Biomarker | Role in Antioxidant Defense | Observed Effect of this compound Treatment | Reference |

| Glutathione (B108866) (GSH) | A major endogenous antioxidant that plays a crucial role in detoxifying ROS. | Reversed the cadmium-induced decrease in GSH production. | [4] |

Signaling Pathways

Oxidative Stress and Cellular Damage

Oxidative stress arises from an overproduction of ROS, which include superoxide anions (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2). These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and contributing to various pathological conditions.[2][3] The body's primary defense against oxidative damage involves a network of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][6]

Figure 1: Overview of Oxidative Stress and Potential Intervention by this compound.

The Keap1-Nrf2 Signaling Pathway: A Potential Target

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Keap1 undergoes a conformational change, allowing Nrf2 to translocate to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes and proteins.

While direct evidence linking this compound to the Nrf2 pathway is currently lacking in the scientific literature, its demonstrated ability to counteract oxidative stress suggests that it may, directly or indirectly, influence this crucial protective pathway.

Figure 2: The Keap1-Nrf2 signaling pathway and a hypothesized role for this compound.

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of this compound's impact on oxidative stress.

Measurement of Reactive Oxygen Species (ROS)

1. Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for General ROS Detection

-

Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Culture cells to the desired confluence in a 96-well plate.

-

Wash the cells with a warm phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

-

Wash the cells twice with warm PBS to remove excess probe.

-

Treat the cells with various concentrations of this compound, with or without an oxidative stressor (e.g., H2O2 or cadmium).

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

-

2. Dihydroethidium (DHE) Assay for Superoxide (O2•−) Detection

-

Principle: DHE is a cell-permeable probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Protocol:

-

Prepare and treat cells as described for the DCFH-DA assay.

-

Load the cells with 5 µM DHE in serum-free media for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm PBS.

-

Measure the fluorescence intensity at an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

-

Assessment of Lipid Peroxidation

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Quantification

-

Principle: This assay measures MDA, an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.

-

Protocol:

-

Homogenize tissue or lyse cells in a suitable buffer.

-

Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate/lysate.

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

Measurement of Antioxidant Enzyme Activity

1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., WST-1). SOD in the sample will compete for the superoxide, thereby inhibiting the reaction of the detector molecule.

-

Protocol:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the lysate, the superoxide-generating system, and the detector molecule according to the manufacturer's instructions of a commercial kit.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Calculate the SOD activity based on the inhibition of the colorimetric reaction.

-

2. Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 can be reacted with a probe to produce a colored or fluorescent product.

-

Protocol:

-

Prepare cell or tissue lysates.

-

Add the lysate to a solution containing a known concentration of H2O2.

-

Incubate for a specific time.

-

Stop the reaction and add a reagent that reacts with the remaining H2O2 to produce a detectable signal (e.g., Amplex Red).

-

Measure the absorbance or fluorescence. The catalase activity is inversely proportional to the signal.

-

3. Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This assay measures the rate of oxidation of glutathione (GSH) to glutathione disulfide (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR). This recycling consumes NADPH, and the decrease in NADPH absorbance at 340 nm is monitored.

-

Protocol:

-

Prepare cell or tissue lysates.

-

In a cuvette or 96-well plate, combine the lysate with a reaction mixture containing GSH, GR, NADPH, and a substrate for GPx (e.g., tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the GPx activity from the rate of NADPH consumption.

-

Assessment of Nrf2 Activation

Nrf2 Transcription Factor Activation Assay (ELISA-based)

-

Principle: This assay quantifies the active form of Nrf2 in nuclear extracts that can bind to a specific DNA sequence (the Antioxidant Response Element, ARE) immobilized on a plate.

-

Protocol:

-

Treat cells with this compound or a positive control (e.g., sulforaphane).

-

Isolate nuclear extracts from the treated and untreated cells.

-

Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

-

Incubate to allow active Nrf2 to bind to the ARE.

-

Wash away unbound proteins.

-

Add a primary antibody specific for the DNA-bound form of Nrf2.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated Nrf2.

-

Figure 3: A generalized experimental workflow for investigating Nrf2 activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant properties, capable of mitigating oxidative damage in preclinical models. Its ability to reverse the increase in key markers of oxidative stress and restore levels of the critical antioxidant glutathione highlights its therapeutic potential.

However, to fully elucidate the mechanisms of action and advance the development of this compound as a therapeutic agent, further research is imperative. Future studies should focus on:

-

Quantitative Dose-Response Studies: To determine the precise efficacy of this compound in reducing oxidative stress markers and enhancing antioxidant enzyme activities.

-

Investigation of the Nrf2 Pathway: To ascertain whether this compound directly or indirectly modulates the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response.

-

Broader Preclinical Models: To evaluate the efficacy of this compound in other models of diseases where oxidative stress is a key pathological feature.

By addressing these research gaps, a more comprehensive understanding of this compound's impact on oxidative stress pathways can be achieved, paving the way for its potential clinical application in the management of a range of oxidative stress-related diseases.

References

- 1. Protective Effect of this compound on Cadmium-Induced Hypertension in Rats through Reduction in Arterial Stiffness and Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of phytochemical profile, and antioxidant, antidiabetic activities of indigenous Thai fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in the activity of antioxidant enzymes (SOD, GPX, CAT) after experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of Tubotaiwine: A Proposed Research Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals

Dated: December 4, 2025

Executive Summary

Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered interest for its diverse biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] However, a comprehensive investigation into its anti-inflammatory potential remains a nascent field of study. This technical whitepaper addresses the current knowledge gap by proposing a structured research framework to elucidate the anti-inflammatory mechanisms of this compound. While direct quantitative data on this compound's anti-inflammatory effects are not yet available in published literature, this document outlines the key signaling pathways likely to be involved, details the requisite experimental protocols for their investigation, and presents a clear roadmap for data acquisition and visualization. The proposed studies are designed to assess this compound's ability to modulate critical inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][3][][5] This guide serves as a foundational resource for researchers aiming to explore this compound as a novel anti-inflammatory therapeutic agent.

Proposed Investigational Strategy for this compound's Anti-inflammatory Effects

Based on the established mechanisms of other anti-inflammatory natural products, a targeted approach is proposed to evaluate this compound's efficacy. The core of this strategy is to assess its impact on key inflammatory mediators and signaling pathways in appropriate in vitro and in vivo models.

Data Presentation: A Framework for Quantitative Analysis

To ensure a systematic evaluation of this compound's anti-inflammatory properties, all quantitative data should be meticulously recorded and organized. The following tables provide a template for the types of data that need to be collected.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Concentration | Outcome Measure | Result (e.g., IC₅₀, % Inhibition) |

| Cell Viability | RAW 264.7 | - | 1-100 µM | MTT Assay (% Viability) | |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Griess Assay (IC₅₀) | |

| Pro-inflammatory Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | ELISA (TNF-α, IL-6, IL-1β) (IC₅₀) | |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | ELISA (IC₅₀) | |

| Reactive Oxygen Species (ROS) | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | DCFH-DA Assay (% Inhibition) |

Table 2: Effect of this compound on Inflammatory Gene and Protein Expression

| Target | Cell Line | Stimulant | This compound Concentration | Method | Outcome |

| iNOS | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot / RT-qPCR | Relative Protein/mRNA Level |

| COX-2 | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot / RT-qPCR | Relative Protein/mRNA Level |

| Phospho-p65 (NF-κB) | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |

| Phospho-IκBα | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |

| Phospho-p38 | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |

| Phospho-ERK1/2 | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |

| Phospho-JNK | RAW 264.7 | LPS (1 µg/mL) | 1-100 µM | Western Blot | Relative Protein Level |

Hypothetical Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the experimental approach, the following diagrams are provided.

Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.

Caption: Hypothetical NF-κB signaling inhibition by this compound.

Caption: Hypothetical MAPK signaling modulation by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells will be seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells will be pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) will be used to quantify NO₂⁻ concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂

-

Culture and treat cells as described in the NO production assay.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

-

Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well.

-

Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for an appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Concluding Remarks

While the current body of scientific literature lacks specific data on the anti-inflammatory properties of this compound, its structural class and known biological activities suggest a promising avenue for investigation. The experimental framework detailed in this whitepaper provides a robust and comprehensive strategy for elucidating the potential anti-inflammatory mechanisms of this compound. The systematic collection of quantitative data and the targeted investigation of the NF-κB and MAPK signaling pathways will be crucial in determining its therapeutic potential. The successful execution of these studies could position this compound as a lead compound for the development of novel anti-inflammatory drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules to the rescue: Inhibition of cytokine signaling in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubotaiwine as a Putative Inhibitor of Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension remains a significant global health challenge, driving a continuous search for novel therapeutic agents. Tubotaiwine, an indole (B1671886) alkaloid, has emerged as a promising candidate for the amelioration of hypertension. This technical guide synthesizes the available preclinical evidence for the antihypertensive effects of this compound, with a specific focus on its role in a cadmium-induced hypertension model. The document outlines the compound's mechanism of action, detailing its impact on vascular function, oxidative stress, and vascular remodeling. This guide provides detailed experimental protocols and quantitative data, where available, to support further research and development of this compound as a potential antihypertensive therapy.

Introduction

This compound is a naturally occurring alkaloid that has been identified to possess beneficial effects against hypertension induced by cadmium in rat models[1]. Cadmium exposure is a known risk factor for cardiovascular diseases, and it is understood to induce hypertension through mechanisms including the generation of oxidative stress, leading to vascular dysfunction and remodeling[1][2][3]. Preclinical studies indicate that this compound can regulate systolic, diastolic, and mean arterial blood pressure in cadmium-exposed rats[1]. The therapeutic potential of this compound appears to be rooted in its ability to mitigate arterial stiffness, inhibit oxidative stress, and promote favorable vascular remodeling[1].

Mechanism of Action

The antihypertensive effects of this compound are multifaceted, targeting key pathological changes associated with cadmium-induced hypertension. The proposed mechanisms of action are detailed below.

Improvement of Vascular Function

This compound has been shown to enhance vascular responsiveness. In cadmium-exposed rats, treatment with this compound significantly promoted vascular responses to phenylephrine (B352888) (Phe), acetylcholine (B1216132) (ACh), and sodium nitroprusside (SNP)[1]. This suggests that this compound may improve both endothelium-dependent and -independent vasodilation. A key element of this is the modulation of nitric oxide synthase (NOS) expression. This compound treatment has been observed to reverse the cadmium-mediated decrease in endothelial nitric oxide synthase (eNOS) and the increase in inducible nitric oxide synthase (iNOS) expression[1].

Attenuation of Oxidative Stress

A primary mechanism of cadmium-induced hypertension is the induction of oxidative stress[1][2]. This compound appears to counteract this by effectively reversing the increase in superoxide (B77818) radicals (O₂⁻), urinary nitrate/nitrite, malondialdehyde (MDA), and carbonyl levels in both blood and thoracic aorta tissues[1]. Furthermore, it restores the production of the key endogenous antioxidant, glutathione (B108866) (GSH)[1].

Inhibition of Vascular Remodeling

Chronic hypertension leads to pathological remodeling of blood vessels, characterized by increased arterial stiffness. This compound treatment has been demonstrated to reduce the number of smooth muscle cells, decrease collagen content, and promote elastin (B1584352) content in the aortic artery walls of cadmium-exposed rats[1]. This is further supported by the significant suppression of cadmium-induced increases in matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in rat aortic artery tissues[1].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound in mitigating cadmium-induced hypertension and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in mitigating cadmium-induced hypertension.

Caption: General experimental workflow for evaluating this compound's antihypertensive effects.

Quantitative Data

Disclaimer: The following tables summarize the qualitative findings from the available scientific literature. Specific quantitative values (e.g., mean ± SD) were not accessible in the reviewed abstracts. The entries reflect the reported trends and statistical significance.

Table 1: Effect of this compound on Hemodynamic Parameters in Cadmium-Induced Hypertensive Rats

| Parameter | Control Group | Cadmium Group | Cadmium + this compound (2.5 mg/kg) | Cadmium + this compound (5 mg/kg) | Cadmium + this compound (10 mg/kg) |

| Systolic Blood Pressure | Normal | Significantly Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Diastolic Blood Pressure | Normal | Significantly Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

| Mean Arterial Pressure | Normal | Significantly Increased | Dose-dependent reduction | Dose-dependent reduction | Significant reduction |

Table 2: Effect of this compound on Biochemical Markers in Cadmium-Induced Hypertensive Rats

| Marker | Tissue/Fluid | Control Group | Cadmium Group | Cadmium + this compound (10 mg/kg) |

| eNOS Expression | Aortic Tissue | Normal | Significantly Decreased | Significantly Reversed |

| iNOS Expression | Aortic Tissue | Normal | Significantly Increased | Significantly Reversed |

| MMP-2 Activity | Aortic Tissue | Normal | Significantly Increased | Significantly Suppressed |

| MMP-9 Activity | Aortic Tissue | Normal | Significantly Increased | Significantly Suppressed |

| Malondialdehyde (MDA) | Blood/Aorta | Normal | Significantly Increased | Effectively Reversed |

| Glutathione (GSH) | Blood/Aorta | Normal | Significantly Decreased | Effectively Reversed |

Experimental Protocols

The following are detailed methodologies for key experiments based on standard laboratory practices.

Animal Model: Cadmium-Induced Hypertension

-

Animals: Male Wistar rats (200-250 g) are used.

-

Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

-

Induction of Hypertension: Hypertension is induced by daily intraperitoneal (i.p.) injections of cadmium chloride (CdCl₂) at a dose of 1 mg/kg body weight for a period of 14 to 28 days.

-

Treatment Groups:

-

Control Group: Receives daily i.p. injections of saline.

-

Cadmium Group: Receives daily i.p. injections of CdCl₂.

-

This compound Groups: Receive daily i.p. injections of CdCl₂ and oral administration of this compound at doses of 2.5, 5, and 10 mg/kg body weight.

-

-

Duration: The treatment period is typically 4 weeks.

Blood Pressure Measurement

-

Method: Non-invasive tail-cuff plethysmography is used to measure systolic and diastolic blood pressure.

-

Procedure:

-

Rats are placed in a restrainer and allowed to acclimate for 10-15 minutes.

-

A cuff with a pneumatic pulse sensor is placed on the base of the tail.

-

The cuff is inflated to a pressure above the expected systolic pressure and then slowly deflated.

-

The pressure at which the pulse reappears is recorded as the systolic pressure, and the pressure at which the pulse becomes maximal is the diastolic pressure.

-

Multiple readings are taken for each animal and averaged.

-

Western Blot for eNOS and iNOS

-

Tissue Preparation: Aortic tissues are excised, cleaned of adhering tissue, and snap-frozen in liquid nitrogen. Tissues are then homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against eNOS (1:1000) and iNOS (1:1000).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Gelatin Zymography for MMP-2 and MMP-9

-

Sample Preparation: Aortic tissue homogenates are prepared in a non-reducing sample buffer.

-

Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).

-

Enzyme Renaturation: After electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: The gel is incubated overnight in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C to allow for gelatin degradation by the MMPs.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinolytic activity appear as clear bands against a blue background. The band intensity is quantified by densitometry.

Oxidative Stress Markers

-

Malondialdehyde (MDA) Assay:

-

Plasma or tissue homogenates are mixed with thiobarbituric acid (TBA) in an acidic medium.

-

The mixture is heated at 95°C for 60 minutes to form a pink-colored MDA-TBA adduct.

-

The absorbance of the adduct is measured spectrophotometrically at 532 nm. MDA concentration is calculated using a standard curve.

-

-

Glutathione (GSH) Assay:

-

Tissue homogenates are deproteinized.

-

The supernatant is mixed with DTNB (Ellman's reagent), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product.

-

The absorbance is measured at 412 nm. GSH concentration is determined from a standard curve.

-

Conclusion

The available evidence strongly suggests that this compound is a promising natural compound for the management of hypertension. Its multifaceted mechanism of action, encompassing the improvement of vascular function, reduction of oxidative stress, and inhibition of adverse vascular remodeling, makes it an attractive candidate for further investigation. The data from the cadmium-induced hypertension model in rats provides a solid foundation for future preclinical and clinical studies to fully elucidate its therapeutic potential and safety profile. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these important findings.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Tubotaiwine

Document ID: TTA-APN-202512 Revision: 1.0 For Research Use Only.

Abstract

(+)-Tubotaiwine is a pentacyclic monoterpenoid indole (B1671886) alkaloid belonging to the Aspidosperma family. Its complex architecture, featuring a strained cage-like structure, has made it a compelling target for synthetic organic chemists. This document provides detailed protocols and application notes for the enantioselective total synthesis of (+)-tubotaiwine, based on the landmark route developed by the Overman group. This synthesis proceeds in six steps from a known keto-lactam, establishing the absolute stereochemistry early and carrying it through to the final product. These protocols are intended for researchers in synthetic chemistry and drug development professionals interested in accessing this and related alkaloids.

Introduction to (+)-Tubotaiwine

(+)-Tubotaiwine is a natural product first isolated from the plant Aspidosperma tubotaiwine (B1253118). Structurally, it is characterized by a pentacyclic framework that includes a strained 1,5-methanoazocino[4,3-b]indole core. While not extensively studied for its therapeutic potential, this compound has been shown to exhibit affinity for adenosine (B11128) receptors and demonstrates analgesic activity in murine models[1]. It has also displayed selective activity against the parasite Leishmania infantum, suggesting potential applications in antiparasitic drug discovery[1][2]. The efficient and stereocontrolled synthesis of (+)-tubotaiwine is a crucial step for enabling further biological investigation and the development of novel analogs. The first enantioselective total synthesis was achieved by Larry E. Overman and coworkers, providing a blueprint for accessing this complex molecule with high optical purity[3][4].

Retrosynthetic Analysis and Strategy

The Overman synthesis employs a strategy where the core tetracyclic structure is assembled first, followed by the late-stage formation of the final pyrrolidine (B122466) ring. The key starting material is the enantiopure keto-lactam 1 ((1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one), which contains the requisite stereochemistry for the final natural product. The synthesis hinges on masking the reactive C12 carbonyl group via reduction, followed by the construction of the pyrrolidine E-ring and final re-oxidation and olefination to furnish the target molecule.

Caption: Retrosynthetic analysis of (+)-tubotaiwine.

Experimental Protocols

The following protocols are adapted from the first enantioselective synthesis of (+)-tubotaiwine[3][4]. All reactions should be conducted in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Starting Material: The synthesis commences with the enantiopure keto-lactam 1 , ((1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one), which can be prepared via previously reported methods.

This step stereoselectively reduces the ketone to the corresponding alcohol, which serves to protect this position from undesired side reactions in subsequent steps.

-

Materials:

-

Keto-lactam 1

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve keto-lactam 1 in a 10:1 mixture of DCM and MeOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC for the consumption of starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and partition between DCM and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to yield alcohol 2 .

-

The indole nitrogen is alkylated with a protected bromo-alcohol, which introduces the carbon atoms required for the final ring.

-

Materials:

-

Alcohol 2

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Wash NaH with hexanes to remove mineral oil and suspend in anhydrous DMF.

-

Cool the NaH suspension to 0 °C.

-

Add a solution of alcohol 2 in anhydrous DMF dropwise to the NaH suspension.

-